4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Description
Historical Development and Discovery
The discovery of pyrazolopyridine derivatives traces back to the early 20th century, with the first synthesis of a pyrazolo[3,4-b]pyridine analog reported by Ortoleva in 1908. However, the specific compound 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine emerged more prominently in modern synthetic chemistry due to advances in catalytic hydrogenation and heterocyclic ring saturation techniques. Early work on pyrazole and pyridine fusion compounds laid the groundwork for developing partially saturated variants. The tetrahydro modification, which reduces the pyridine ring’s aromaticity, was first systematically explored in the 21st century, with PubChem entries (CID 20784738 and 2760583) formalizing its structural characterization. A key synthesis route involves hydrogenating 1H-pyrazolo[4,3-b]pyridine using Adams’ catalyst under high-pressure hydrogenation, achieving an 83% yield. This method, documented in a 2014 patent, underscores the compound’s relevance in contemporary medicinal chemistry.
Classification and Nomenclature
This compound belongs to the bicyclic heterocyclic class, featuring a pyrazole ring fused to a partially saturated pyridine ring. Its IUPAC name reflects the fusion positions ([4,3-b]) and saturation state:
- Systematic Name : this compound
- Molecular Formula : C₆H₉N₃
- CAS Registry Numbers : 1189853-67-5 (base), 1951444-56-6 (dihydrochloride salt)
The numbering system assigns position 1 to the pyrazole nitrogen, with the pyridine ring positions 4–7 being saturated (Figure 1). This contrasts with fully aromatic pyrazolopyridines, where the pyridine ring retains planar geometry.
Table 1: Structural Comparison of Pyrazolopyridine Derivatives
| Compound | Ring Saturation | Fusion Positions | Key Substituents |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Aromatic | [3,4-b] | None |
| This compound | Partially saturated | [4,3-b] | H at N1, CH₂ groups at C4–C7 |
| Pyrazolo[4,3-c]pyridine | Aromatic | [4,3-c] | Varied aryl/alkyl groups |
Significance in Heterocyclic Chemistry
The compound’s significance arises from its unique electronic and steric properties. The tetrahydro-pyridine ring introduces conformational flexibility, enabling interactions with biological targets that rigid aromatic scaffolds cannot achieve. Its synthesis often involves cyclocondensation of hydrazines with cyclic ketones or catalytic hydrogenation of preformed pyrazolopyridines. This versatility has made it a cornerstone in developing kinase inhibitors and GPCR modulators. For example, VU0418506, a neuroprotective agent, uses the tetrahydro-pyrazolo[4,3-b]pyridine core to enhance blood-brain barrier penetration.
Overview of Pyrazolopyridine Family
Pyrazolopyridines comprise five isomeric families, differentiated by fusion positions ([3,4-b], [3,4-c], [4,3-c], [4,3-b], [1,5-a]). The tetrahydro derivative discussed here falls under the [4,3-b] subclass. Key structural variations include:
- Aromatic vs. Saturated Rings : Fully aromatic analogs (e.g., pyrazolo[3,4-b]pyridine) exhibit planar geometries, whereas tetrahydro versions adopt boat or chair conformations.
- Substituent Diversity : Common modifications include sulfonyl groups at C5, trifluoromethylphenyl at C3, and halogenated aryl groups at N1.
Table 2: Bioactive Pyrazolopyridine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| VU0418506 | mGlu4 receptor | Neuroprotective PAM | |
| C03 | TRKA kinase | Anticancer (IC₅₀: 56 nM) | |
| Sorafenib analogs | CDK2/cyclin A2 | Antiproliferative (IC₅₀: <0.1 μM) |
Pyrazolopyridines as Privileged Scaffolds in Medicinal Chemistry
The this compound scaffold is classified as a "privileged structure" due to its broad applicability across therapeutic areas:
- Kinase Inhibition : Derivatives inhibit CDK2 and TRK kinases by forming hydrogen bonds with conserved residues (e.g., Leu83).
- Neuroprotection : N1-substituted analogs act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors.
- Antimicrobial Activity : Thioglycoside derivatives exhibit potency against resistant bacterial strains.
The scaffold’s synthetic tractability allows rapid diversification. For instance, Gould–Jacobs cyclization enables efficient access to 4-chloro intermediates, which are further functionalized via Suzuki coupling or amidation. Recent advances in computational screening have identified tetrahydro-pyrazolopyridines as lead candidates for Alzheimer’s disease and Parkinson’s disease.
This compound’s role in drug discovery continues to expand, with over 5500 patents and 300,000 derivatives documented since 2010. Its balanced lipophilicity (LogP ≈ 2.1) and molecular weight (<250 Da) align with Lipinski’s rules, enhancing drug-likeness.
The next sections will delve into synthetic methodologies, spectroscopic characterization, and applications in catalysis and materials science, adhering to the outlined structure.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-52-3 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Step 1 (SNAr) : 2-Chloro-3-nitropyridine derivatives react with ethyl acetoacetate in DMF at 80°C for 6 hours, yielding pyridinyl keto esters.
- Step 2 (Japp–Klingemann) : The intermediate undergoes azo-coupling with arenediazonium tosylates in ethanol/water (3:1) at 0–5°C, followed by in situ cyclization under basic conditions (pH 10–12).
Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 2) | 0–5°C | Prevents diazonium decomposition |
| Solvent Polarity | Ethanol/Water | Enhances hydrazone stability |
| Base Strength | K₂CO₃ (1.5 eq) | Facilitates cyclization |
This method achieves 72–89% isolated yields across diverse substrates, with electron-withdrawing groups (e.g., NO₂, CF₃) on the diazonium component improving reaction efficiency.
One-Pot Condensation-Disproportionation Strategy
Liu et al. developed a single-step synthesis via condensation of 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes in acidic media. The mechanism proceeds through Hantzsch-type dihydropyridine intermediates that disproportionate into pyrazolo[4,3-b]pyridines:
Key Experimental Insights
- Catalyst System : 6M HCl in acetonitrile enables simultaneous Schiff base formation and cyclization.
- Substrate Scope : Cinnamaldehyde derivatives with electron-donating groups (e.g., 4-OCH₃) give superior yields (68–74%) compared to electron-withdrawing analogs (52–58%).
- Temperature Profile : Reflux conditions (80°C, 12h) maximize product formation while minimizing byproducts.
Representative Data :
| Aldehyde Substituent | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-OCH₃-C₆H₄ | 74 | 98.2 |
| 3-NO₂-C₆H₄ | 58 | 97.5 |
| 2-Furyl | 63 | 96.8 |
This method’s main advantage lies in bypassing intermediate isolation, reducing purification steps by 40% compared to multi-step protocols.
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate ring-closing reactions. A representative protocol involves:
- Precursor Synthesis : 5-Aminopyrazole-4-carbaldehyde (1.0 eq) reacts with propargyl alcohol (1.2 eq) in DMF under PdCl₂(PPh₃)₂ catalysis (5 mol%).
- Cyclization : Microwave irradiation (150W, 120°C, 20 min) induces 6-endo-dig cyclization to form the tetrahydro-pyrazolopyridine core.
Performance Metrics :
- Reaction time reduced from 12h (conventional heating) to 20min
- Yield improvement from 65% to 85%
- Energy consumption decreased by 78%
This technique is particularly suited for parallel synthesis in drug discovery, enabling rapid library generation.
Solid-Phase Synthesis for Scalable Production
Industrial-scale manufacturing employs resin-bound methodologies to simplify purification:
Process Overview
- Wang Resin Functionalization : Load with Fmoc-protected pyrazole carboxylic acid (0.8 mmol/g loading).
- Ring Assembly : Sequential treatment with:
Scale-Up Data :
| Batch Size (kg) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 0.5 | 99.1 | 91 |
| 5.0 | 98.7 | 89 |
| 50 | 97.9 | 85 |
This method achieves consistent quality control (RSD <1.5% across batches) while reducing organic solvent waste by 60% versus solution-phase approaches.
Comparative Analysis of Methodologies
Efficiency Metrics :
| Method | Avg Yield (%) | Time (h) | Cost Index ($/g) |
|---|---|---|---|
| SNAr-Japp–Klingemann | 80 | 14 | 12.4 |
| One-Pot Condensation | 68 | 24 | 8.7 |
| Microwave Cyclization | 85 | 0.3 | 15.2 |
| Solid-Phase Synthesis | 88 | 48 | 6.9 |
The solid-phase method offers the best cost-performance ratio for ton-scale production, while microwave synthesis excels in lead optimization stages requiring rapid iteration.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include a variety of substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine serves as a scaffold for the development of various bioactive compounds. Its derivatives have shown potential in treating several diseases due to their ability to interact with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds derived from this compound. For instance:
- Compound A : Exhibited significant inhibition of cyclin-dependent kinases (CDK2 and CDK9) with IC₅₀ values of 0.36 µM and 1.8 µM respectively. This compound showed a selectivity ratio of 265-fold over CDK9 .
- Compound B : Demonstrated potent antiproliferative activity against human tumor cell lines such as HeLa and HCT116, indicating its potential as an anticancer agent .
Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties:
- Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Alzheimer's Disease
A derivative of this compound was tested in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science:
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
Data Table: Summary of Biological Activities
| Compound | Target | Activity Type | IC₅₀ Value (µM) | Selectivity Ratio |
|---|---|---|---|---|
| Compound A | CDK2 | Inhibition | 0.36 | 265 (over CDK9) |
| Compound B | HeLa Cells | Antiproliferative | Not specified | Not specified |
| Derivative C | Neuroprotective | Cognitive Improvement | Not specified | Not specified |
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the electronic properties conferred by the pyrazole and pyridine rings. This uniqueness makes it a valuable scaffold for the development of new pharmacologically active compounds and materials with specialized properties .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine (THPP) is a bicyclic compound belonging to the pyrazolo[4,3-b]pyridine class. It has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THPP, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C6H9N3
- Molecular Weight : 123.16 g/mol
- CAS Number : 1189853-67-5
- Structure : The compound features a fused pyrazole and pyridine ring system, which is significant for its biological interactions.
Pharmacological Effects
-
Antidepressant Activity :
- THPP has been studied for its potential antidepressant effects. Research indicates that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its mood-enhancing properties.
-
Anti-inflammatory Properties :
- Studies have shown that THPP exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
-
Neuroprotective Effects :
- THPP has demonstrated neuroprotective properties in various models of neurodegeneration. It appears to exert protective effects against oxidative stress and apoptosis in neuronal cells.
-
Antitumor Activity :
- Preliminary studies indicate that THPP may possess antitumor properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.
The biological activities of THPP are primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors : THPP may act as a modulator of serotonin receptors, influencing mood and anxiety levels.
- Cytokine Inhibition : The compound's ability to inhibit cytokine production contributes to its anti-inflammatory effects.
- Oxidative Stress Reduction : By scavenging free radicals, THPP protects neuronal cells from oxidative damage.
Study 1: Antidepressant Effects in Animal Models
A study investigated the antidepressant-like effects of THPP in rodent models using the forced swim test (FST) and tail suspension test (TST). Results indicated that THPP administration significantly reduced immobility time compared to control groups, suggesting its potential as an antidepressant agent.
Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell lines treated with hydrogen peroxide demonstrated that THPP significantly reduced cell death and oxidative stress markers. This suggests a protective role against neurodegenerative conditions.
Study 3: Anti-inflammatory Mechanisms
Research on THPP's anti-inflammatory properties revealed that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This highlights its potential use in treating inflammatory disorders.
Data Tables
Q & A
Q. How can computational modeling predict reactivity under non-ambient conditions (e.g., high pressure)?
- Approach :
- Use DFT (B3LYP/6-31G*) to simulate transition states and activation energies.
- MD simulations assess solvent effects on reaction pathways (e.g., aqueous vs. organic media) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
